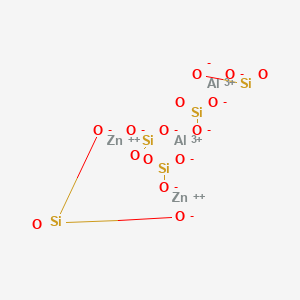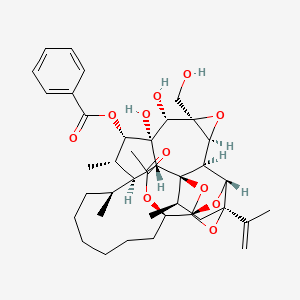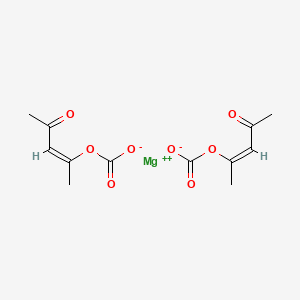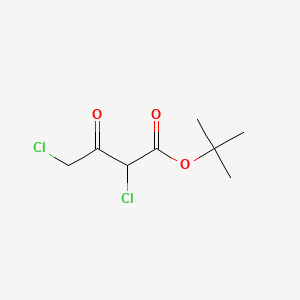
Silicic acid, aluminum zinc salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid, aluminum zinc salt is a compound that combines silicic acid with aluminum and zinc ions. Silicic acid itself is a weak acid containing silicon, oxygen, and hydrogen, and it is often found in aqueous solutions. The combination with aluminum and zinc creates a unique compound with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Silicic acid, aluminum zinc salt can be synthesized through the reaction of silicic acid with aluminum and zinc salts. One common method involves the use of water glass (sodium metasilicate) as a source of silicic acid. The silicic acid is extracted using tetrahydrofuran (THF) and then reacted with aluminum and zinc salts under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the condensation of silicic acid in the presence of aluminum and zinc ions. This process can be carried out using various solvents and catalysts to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Silicic acid, aluminum zinc salt undergoes various chemical reactions, including:
Condensation Reactions: Silicic acid can condense to form polysilicates, which can further react with aluminum and zinc ions to form the desired compound.
Neutralization Reactions: The compound can react with acids and bases, leading to the formation of different salts and water.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Acids: Hydrochloric acid, sulfuric acid
Bases: Sodium hydroxide, potassium hydroxide
Solvents: Tetrahydrofuran (THF), water
Major Products Formed
The major products formed from the reactions of this compound include various silicates, aluminates, and zincates, depending on the reaction conditions and reagents used .
Scientific Research Applications
Silicic acid, aluminum zinc salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in biomineralization and its potential use in biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical implants.
Industry: Utilized in the production of advanced materials, including ceramics and composites.
Mechanism of Action
The mechanism of action of silicic acid, aluminum zinc salt involves the interaction of silicic acid with aluminum and zinc ions to form a stable compound. The molecular targets and pathways involved include the formation of silicate, aluminate, and zincate structures through condensation and neutralization reactions .
Comparison with Similar Compounds
Similar Compounds
Orthosilicic Acid: A simpler form of silicic acid with the formula H₄SiO₄.
Metasilicic Acid: Another form of silicic acid with the formula H₂SiO₃.
Disilicic Acid: A more complex form of silicic acid with the formula H₂Si₂O₅.
Uniqueness
Silicic acid, aluminum zinc salt is unique due to its combination of silicic acid with both aluminum and zinc ions. This combination imparts distinct properties and applications that are not found in other similar compounds. The presence of aluminum and zinc ions enhances the compound’s stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
52488-90-1 |
|---|---|
Molecular Formula |
Al2O15Si5Zn2 |
Molecular Weight |
565.1 g/mol |
IUPAC Name |
dialuminum;dizinc;dioxido(oxo)silane |
InChI |
InChI=1S/2Al.5O3Si.2Zn/c;;5*1-4(2)3;;/q2*+3;5*-2;2*+2 |
InChI Key |
JLZWWDXHIRNEIM-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Zn+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















